molecular formula C12H15NO2 B129490 Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 141104-65-6

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B129490
CAS RN: 141104-65-6
M. Wt: 205.25 g/mol
InChI Key: QDBFVFBOZSMMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is similar to ethyl 2-((tert-butoxycarbonyl)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate .

Scientific Research Applications

Organic Synthesis Building Block

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: serves as a versatile building block in organic synthesis . Its structure allows for various chemical modifications, making it suitable for constructing complex organic molecules. This compound can undergo reactions such as alkylation, acylation, and condensation, providing pathways to synthesize a wide range of derivatives with potential pharmacological activities.

Pharmaceutical Research

This compound is used in pharmaceutical research due to its indole-like structure, which is a core component of many biologically active molecules . It’s particularly valuable in the synthesis of novel drug candidates for treating various diseases. Its modifications can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Material Science

In material science, 2-amino-indan-2-carboxylic acid ethyl ester can be used to create novel polymers and co-polymers . These materials can have unique properties such as enhanced durability, flexibility, or electrical conductivity, making them suitable for a range of applications from medical devices to electronic components.

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems . It can bind to metals and facilitate various catalytic reactions, including asymmetric synthesis, which is crucial for producing optically active pharmaceuticals. This application is significant in developing more efficient and environmentally friendly chemical processes.

Biochemical Studies

Due to its amino acid-like properties, Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate can be used in biochemical studies to investigate enzyme-substrate interactions . It can serve as an inhibitor or a substrate analogue, helping to elucidate the mechanisms of action of enzymes and to design enzyme inhibitors as potential drugs.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods such as HPLC and LC-MS . It helps in the identification and quantification of similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis.

Safety and Hazards

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate may cause eye irritation and may cause chemical conjunctivitis. It may also cause skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

properties

IUPAC Name

ethyl 2-amino-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFVFBOZSMMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

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